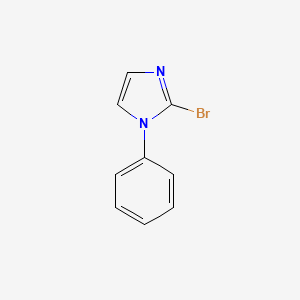

2-bromo-1-phenyl-1H-imidazole

Description

Properties

IUPAC Name |

2-bromo-1-phenylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2/c10-9-11-6-7-12(9)8-4-2-1-3-5-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKPQUNLAAJJUCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=CN=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60670703 | |

| Record name | 2-Bromo-1-phenyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60670703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1034566-05-6 | |

| Record name | 2-Bromo-1-phenyl-1H-imidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1034566-05-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-1-phenyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60670703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-1-phenyl-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 2-bromo-1-phenyl-1H-imidazole (CAS: 1034566-05-6): A Versatile Scaffold for Modern Drug Discovery

Abstract

This technical guide provides an in-depth analysis of 2-bromo-1-phenyl-1H-imidazole, a heterocyclic building block of significant interest to the pharmaceutical and life sciences industries. The imidazole core is a privileged structure in medicinal chemistry, appearing in numerous biologically active molecules.[1][2][3] The specific substitution pattern of this compound—a phenyl group at the N1 position and a bromine atom at the C2 position—offers a unique combination of steric and electronic properties, making it a highly versatile intermediate for the synthesis of novel molecular entities. This document will elucidate the compound's physicochemical properties, explore robust synthetic strategies with mechanistic insights, detail its application in generating diverse chemical libraries through cross-coupling reactions, and discuss the potential therapeutic relevance of its derivatives.

The Imidazole Motif: A Cornerstone of Medicinal Chemistry

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. This structure is a fundamental component of essential biomolecules, including the amino acid histidine and the neurotransmitter histamine, and it plays a critical role in the catalytic activity of many enzymes.[2][4] Consequently, compounds incorporating an imidazole scaffold are frequently designed as therapeutic agents to interact with a wide array of biological targets.[3][5] The unique electronic properties and hydrogen bonding capability of the imidazole ring make it an exceptional scaffold for establishing high-affinity interactions within protein binding sites.[1] The development of synthetic methodologies to create highly functionalized imidazoles is, therefore, a key focus in modern drug discovery.[6][7][8]

Physicochemical and Structural Properties

This compound is a solid compound at room temperature, valued for its stability and utility in further synthetic transformations.[9] Its core structural and chemical data are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1034566-05-6 | [10][11][12][13] |

| Molecular Formula | C₉H₇BrN₂ | [9][10] |

| Molecular Weight | 223.07 g/mol | [9][10][11] |

| Appearance | Solid | [9] |

| Purity | Typically ≥97% | [9][13] |

| Canonical SMILES | C1=CC=C(C=C1)N2C=CN=C2Br | |

| InChI Key | SEULWJSKCVACTH-UHFFFAOYSA-N (Related to 1-phenylimidazole) | [14] |

Synthesis and Mechanistic Considerations

The synthesis of this compound requires a strategic approach to ensure regioselective bromination at the C2 position. Direct electrophilic bromination of the parent 1-phenylimidazole is often challenging, as it tends to yield a mixture of 4-bromo, 5-bromo, and 4,5-dibromo isomers due to the electronic nature of the imidazole ring.[15] A more controlled and reliable strategy involves constructing the imidazole ring from precursors that already contain the necessary substituents or facilitate selective C2-functionalization.

Proposed Synthetic Pathway: Ring Formation Strategy

A robust method for synthesizing N-substituted imidazoles involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, an amine, and ammonia or an ammonia source. For this compound, a directed synthesis is necessary. A plausible modern approach involves the initial formation of 1-phenyl-1H-imidazole followed by a regioselective C2-lithiation and subsequent quenching with an electrophilic bromine source.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 1-Phenyl-1H-imidazole

-

To a dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 1H-imidazole (1.0 eq), iodobenzene (1.1 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq).

-

Add anhydrous dimethylformamide (DMF) as the solvent.

-

Heat the reaction mixture to 120-140 °C and stir vigorously for 12-24 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature, dilute with water, and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield pure 1-phenyl-1H-imidazole.

Causality: The Ullmann condensation is a classic and effective method for forming C-N bonds between aryl halides and N-heterocycles. Copper(I) iodide is the catalyst of choice, and a base is required to deprotonate the imidazole, activating it for nucleophilic attack.

Step 2: Synthesis of this compound

-

Dissolve 1-phenyl-1H-imidazole (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried flask under an inert atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (n-BuLi, 1.05 eq) dropwise while maintaining the temperature at -78 °C. The C2 proton of imidazole is the most acidic, allowing for regioselective deprotonation.

-

Stir the resulting solution at -78 °C for 1 hour to ensure complete lithiation.

-

In a separate flask, dissolve carbon tetrabromide (CBr₄, 1.2 eq) in anhydrous THF and cool to -78 °C.

-

Transfer the lithiated imidazole solution to the CBr₄ solution via cannula.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.

-

Extract the mixture with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue via column chromatography to afford the target compound, this compound.

Trustworthiness: This two-step protocol is a self-validating system. The success of the first step (N-arylation) is confirmed by standard analytical techniques (NMR, MS). The second step leverages the known high acidity of the C2 proton on the imidazole ring, a well-established principle in heterocyclic chemistry, to ensure highly regioselective bromination, avoiding the isomeric mixtures common with electrophilic addition methods.[15]

Core Applications in Drug Discovery & Development

The primary value of this compound in drug discovery lies in its role as a versatile synthetic handle. The bromine atom at the C2 position is ideally positioned for participation in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig aminations.[4] This allows for the rapid and efficient introduction of diverse chemical moieties, enabling the construction of large libraries of novel compounds for high-throughput screening.

Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for coupling this compound with an arylboronic acid, a cornerstone reaction for generating biaryl structures prevalent in kinase inhibitors and other therapeutic classes.[16]

-

To a microwave vial or Schlenk tube, add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq), and a base, typically sodium carbonate (2.0-3.0 eq).

-

Evacuate and backfill the vessel with an inert gas (N₂ or Ar) three times.

-

Add a degassed solvent mixture, commonly 1,4-dioxane/water (4:1) or DME.

-

Seal the vessel and heat the reaction mixture to 80-120 °C (conventional heating) or 100-150 °C (microwave irradiation) for the required time (30 min to 12 h).

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and dilute with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired 2-aryl-1-phenyl-1H-imidazole derivative.

Expertise: The choice of catalyst, base, and solvent system is critical and often needs to be optimized for specific substrates. For example, electron-poor boronic acids may require a stronger base or a more active palladium catalyst (e.g., one with phosphine ligands like SPhos or XPhos) to achieve high yields.

Pharmacological Potential and Future Outlook

While specific biological activity data for this compound itself is limited in public literature, the potential of its derivatives can be extrapolated from structurally related compounds. The imidazole and benzimidazole cores are central to a vast number of FDA-approved drugs and clinical candidates.[16][17]

-

Anticancer Agents : Many kinase inhibitors used in oncology feature N-phenylimidazole or related benzimidazole scaffolds.[5][16] The ability to diversify the C2 position of the imidazole ring allows for fine-tuning interactions within the ATP-binding pocket of kinases.

-

Antimicrobial Agents : Imidazole derivatives have a long history as antifungal and antibacterial agents.[3][17]

-

Anti-inflammatory Agents : Certain substituted imidazoles have shown potent anti-inflammatory effects, potentially through the inhibition of enzymes like cyclooxygenase (COX) or various signaling pathways.[2][17]

The strategic placement of the phenyl group at N1 and the diversification handle at C2 provides a powerful platform for exploring structure-activity relationships (SAR). The phenyl ring can engage in crucial π-stacking or hydrophobic interactions with target proteins, while the substituent introduced at C2 can be tailored to target specific pockets, improve potency, and modulate pharmacokinetic properties.

Conclusion

This compound (CAS: 1034566-05-6) is more than just a chemical intermediate; it is a strategically designed building block for accelerating modern drug discovery. Its synthesis, while requiring careful control of regioselectivity, is achievable through established organometallic methodologies. Its true power is realized in its application as a versatile scaffold for parallel synthesis and library generation via robust cross-coupling chemistry. For researchers and drug development professionals, this compound represents a key starting point for the rational design and discovery of next-generation therapeutics targeting a wide spectrum of human diseases.

References

-

D. A. Nagorny, S. M. Rivas, A. K. R. Perez, et al. (2012). Synthesis of Substituted Imidazoles via Organocatalysis. Organic Letters. Available at: [Link]

-

S. L. Gaikwad, S. B. Wagh, S. S. Pekamwar. (2015). Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

-

S. Kumar, A. K. Verma, R. Kumar, et al. (2015). A concise synthesis of highly substituted imidazoles via copper-mediated oxidative C–H functionalization. RSC Advances. Available at: [Link]

-

J. D. Firth, S. L. Pimlott, A. Sutherland. (2021). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry. Available at: [Link]

-

ResearchGate. (n.d.). Mechanism proposed to explain the synthesis of substituted imidazoles... Available at: [Link]

-

Aaron Chemicals. (n.d.). This compound. Available at: [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Importance of Imidazole Derivatives in Pharmaceutical Research. Available at: [Link]

-

Molecularinfo.com. (n.d.). CAS NO 1034566-05-6 molecular information. Available at: [Link]

-

Suzhou Unite Pharmaceutical Co., Ltd. (n.d.). This compound. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Imidazole synthesis. Available at: [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Imidazole Derivatives in Modern Drug Discovery. Available at: [Link]

-

PubChem. (n.d.). 2-Bromo-1H-imidazole. Available at: [Link]

-

S. I. Chernykh, V. V. Gumenyuk, L. M. Potikha, et al. (2024). Synthesis and pharmacological activity of various organic and inorganic salts of phenyl derivatives of imidazobenzimidazole. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]

-

S. Farokhi, M. Sirati. (2023). Biological and Molecular Chemistry Investigation and Application of 2-(Benzyloxy)-4,5-Diphenyl-1H-Imidazole as... International Journal of Chemical and Biochemical Sciences. Available at: [Link]

-

S. Sharma, S. Kumar, A. Sharma, et al. (2022). A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. Frontiers in Chemistry. Available at: [Link]

-

ResearchGate. (n.d.). Bromination of imidazo[1,2-a]pyridines. Available at: [Link]

-

ResearchGate. (n.d.). Kinetics, stoichiometry and mechanism in the bromination of aromatic heterocycles. II. Aqueous bromination of imidazole, 1-methylimidazole and 2-methylimidazole. Available at: [Link]

-

GSRS. (n.d.). 4-PHENYLIMIDAZOLE. Available at: [Link]

-

Fisher Scientific. (n.d.). This compound, Thermo Scientific. Available at: [Link]

-

DNDi. (2013). An Improved Kilo-scale Synthesis of 2-Bromo-4-nitro-1H-imidazole: A Key Building Block of Nitroimidazole Drugs. Available at: [Link]

-

N. F. G. Da Costa, C. A. de Simone, D. W. G. da Silva, et al. (2025). Photopharmacology of Quinoline and Benzimidazole Azobenzene-Based Photoswitchable β-Hematin Inhibitors. ACS Infectious Diseases. Available at: [Link]

-

C. Shang, P. Gong, G. Liang. (2021). Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. Molecules. Available at: [Link]

-

L. L. de Oliveira, A. D. da S. e Silva, G. C. de S. dos Reis, et al. (2021). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Pharmaceuticals. Available at: [Link]

-

PubChem. (n.d.). 1-Phenylimidazole. Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. biolmolchem.com [biolmolchem.com]

- 3. mdpi.com [mdpi.com]

- 4. nbinno.com [nbinno.com]

- 5. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. A concise synthesis of highly substituted imidazoles via copper-mediated oxidative C–H functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. This compound | CymitQuimica [cymitquimica.com]

- 10. 1034566-05-6 | MFCD12198120 | this compound [aaronchem.com]

- 11. molecularinfo.com [molecularinfo.com]

- 12. This compound | 1034566-05-6 [chemicalbook.com]

- 13. This compound|1034566-05-6-UNITE PHARMACEUTICAL [unite-chem.com]

- 14. 1-Phenylimidazole | C9H8N2 | CID 81595 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Frontiers | A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives [frontiersin.org]

An In-depth Technical Guide to the Synthesis of 2-Bromo-1-phenyl-1H-imidazole

Abstract

This technical guide provides a comprehensive exploration of the synthetic pathways leading to 2-bromo-1-phenyl-1H-imidazole, a valuable heterocyclic building block in medicinal chemistry and drug development. The imidazole scaffold is a privileged structure in numerous clinically significant molecules, and the introduction of a bromine atom at the C2-position offers a versatile handle for further functionalization through cross-coupling reactions.[1][2][3] This document details two primary synthetic strategies: the regioselective Sandmeyer reaction of a 2-amino-1-phenyl-1H-imidazole precursor and direct C2-bromination of 1-phenyl-1H-imidazole. Each method is critically evaluated, providing researchers with the requisite knowledge to make informed decisions based on experimental context, scalability, and safety considerations. Detailed, field-proven protocols are provided for all key transformations, alongside mechanistic insights and characterization data to ensure reproducibility and validation.

Introduction: The Significance of this compound in Drug Discovery

The imidazole ring is a cornerstone of medicinal chemistry, forming the core of essential biomolecules like the amino acid histidine and the neurotransmitter histamine.[2] Its unique electronic properties and ability to engage in hydrogen bonding and metal coordination make it a frequent component of enzyme active sites.[1] Consequently, synthetic imidazole derivatives are a fertile ground for the discovery of novel therapeutics with a wide range of biological activities, including anticancer, antifungal, and anti-inflammatory properties.[2][3][4]

This compound emerges as a particularly strategic intermediate. The phenyl group at the N1 position modulates the compound's lipophilicity and steric profile, while the bromine atom at the C2 position serves as a versatile synthetic handle. This C-Br bond is amenable to a variety of palladium- and copper-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This allows for the facile introduction of diverse molecular fragments, enabling the rapid generation of compound libraries for high-throughput screening and lead optimization in drug discovery programs.

This guide will provide a detailed examination of the most reliable and practical methods for the synthesis of this important building block, empowering researchers to confidently incorporate it into their synthetic workflows.

Strategic Overview of Synthetic Pathways

The synthesis of this compound can be approached via two principal strategies, each with its own set of advantages and challenges. The choice of route often depends on the desired scale, available starting materials, and the need for stringent regiochemical control.

Caption: Overview of the two primary synthetic routes to this compound.

Prerequisite: Synthesis of the Starting Material, 1-Phenyl-1H-imidazole

Both primary synthetic routes commence with 1-phenyl-1H-imidazole. While commercially available, an efficient laboratory-scale synthesis is often desirable. A reliable method is the copper-catalyzed N-arylation of imidazole with bromobenzene.

Mechanistic Considerations

This reaction proceeds via a copper-catalyzed cross-coupling mechanism, often referred to as an Ullmann condensation. The reaction is typically facilitated by a copper(I) catalyst, which undergoes oxidative addition to the aryl halide. The resulting organocopper species then coordinates with the deprotonated imidazole, and subsequent reductive elimination forms the C-N bond and regenerates the active catalyst. The use of a base, such as cesium carbonate, is crucial for the deprotonation of imidazole, forming the imidazolate anion which is a more potent nucleophile.

Experimental Protocol: Synthesis of 1-Phenyl-1H-imidazole

Materials:

-

Imidazole

-

Bromobenzene

-

Copper(I) iodide (CuI)

-

Cesium carbonate (Cs₂CO₃)

-

Dimethyl sulfoxide (DMSO)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a Schlenk tube equipped with a magnetic stir bar, add imidazole (1.0 mmol), cesium carbonate (2.1 mmol), and copper(I) iodide (0.20 mmol).

-

Evacuate the tube and backfill with an inert atmosphere (e.g., nitrogen or argon). This cycle should be repeated three times.

-

Under a positive pressure of inert gas, add anhydrous DMSO (1.0 mL) via syringe.

-

Add bromobenzene (1.2 mmol) via syringe.

-

Seal the tube and heat the reaction mixture to 110 °C with vigorous stirring for 24 hours.

-

After cooling to room temperature, add water (5 mL) to the reaction mixture.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate, 3:1) to yield 1-phenyl-1H-imidazole.

Expected Yield: ~84%

Synthetic Route 1: The Sandmeyer Reaction - A Regioselective Approach

The Sandmeyer reaction is a classic and highly reliable method for the conversion of an aromatic amino group into a halide via a diazonium salt intermediate.[5][6][7][8] This multi-step approach offers excellent regiochemical control, ensuring the exclusive formation of the desired 2-bromo isomer.

Caption: Step-wise workflow for the Sandmeyer synthesis of this compound.

Step 1: Synthesis of 2-Amino-1-phenyl-1H-imidazole

The synthesis of the 2-aminoimidazole precursor is a critical first step. A common and effective method involves the cyclization of a guanidine derivative.

4.1.1. Mechanistic Rationale

This transformation can be achieved through various methods, including the reaction of N,N'-diphenylguanidine with an α-haloketone. The reaction proceeds via an initial nucleophilic substitution, followed by an intramolecular cyclization and elimination to form the imidazole ring.

4.1.2. Experimental Protocol: Synthesis of 2-Amino-1-phenyl-1H-imidazole

Materials:

-

N,N'-Diphenylguanidine

-

2-Chloro-1-phenylethanone

-

Triethylamine (Et₃N)

-

Deep Eutectic Solvent (DES): Choline chloride:Urea (1:2 molar ratio)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Prepare the deep eutectic solvent (DES) by mixing choline chloride and urea in a 1:2 molar ratio and heating at 80 °C until a clear, homogeneous liquid forms.

-

In a round-bottom flask, add N,N'-diphenylguanidine (1.3 mmol) and triethylamine (1.0 mmol) to 2 g of the pre-prepared DES.

-

Add 2-chloro-1-phenylethanone (1.0 mmol) to the mixture.

-

Stir the reaction mixture at 80 °C for 4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and add 5 mL of deionized water.

-

Extract the aqueous suspension with ethyl acetate (3 x 10 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford pure 2-amino-1-phenyl-1H-imidazole.

Steps 2 & 3: Diazotization and Sandmeyer Reaction

This two-part final stage involves the conversion of the 2-amino group to a diazonium salt, which is then displaced by bromide in a copper(I)-catalyzed reaction.

4.2.1. Mechanistic Principles

The diazotization is achieved by treating the amine with nitrous acid (HNO₂), generated in situ from sodium nitrite and a strong acid at low temperatures. The resulting diazonium salt is a superb leaving group (N₂ gas). The Sandmeyer reaction itself proceeds via a radical-nucleophilic aromatic substitution mechanism.[5][6][7] Copper(I) bromide facilitates a single-electron transfer to the diazonium salt, leading to the formation of an aryl radical and dinitrogen gas. This aryl radical then abstracts a bromine atom from a copper(II) bromide species, yielding the final product and regenerating the copper(I) catalyst.

4.2.2. Experimental Protocol: Diazotization and Bromination

Materials:

-

2-Amino-1-phenyl-1H-imidazole

-

Hydrobromic acid (HBr), 48%

-

Sodium nitrite (NaNO₂)

-

Copper(I) bromide (CuBr)

-

Sodium hydroxide (NaOH) solution

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve 2-amino-1-phenyl-1H-imidazole (1.0 equiv) in 48% hydrobromic acid at 0 °C in a three-necked flask equipped with a thermometer and a dropping funnel.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equiv) dropwise, maintaining the internal temperature below 5 °C.

-

Stir the resulting diazonium salt solution at 0 °C for 30 minutes.

-

In a separate flask, dissolve copper(I) bromide (1.2 equiv) in 48% hydrobromic acid.

-

Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and then heat to 60 °C for 1 hour.

-

Cool the mixture to room temperature and neutralize with a cold aqueous solution of sodium hydroxide to a pH of ~8.

-

Extract the mixture with dichloromethane (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield this compound.

Synthetic Route 2: Direct Electrophilic Bromination

Direct bromination of the 1-phenyl-1H-imidazole starting material offers a more direct and atom-economical route. However, this approach is often complicated by issues of regioselectivity.

Mechanistic Challenges: Regioselectivity

The C2 position of the imidazole ring is the most electron-deficient and, therefore, the least reactive towards electrophilic aromatic substitution. Direct bromination with reagents like N-bromosuccinimide (NBS) typically favors substitution at the more electron-rich C4 and C5 positions, leading to a mixture of mono- and di-brominated products.[9][10] Achieving selective C2-bromination often requires more specialized conditions, such as a lithiation-bromination sequence.

5.1.1. Lithiation-Bromination Approach

This method involves the deprotonation of the C2 position with a strong organolithium base, such as n-butyllithium, to form a highly nucleophilic 2-lithio-1-phenyl-1H-imidazole intermediate. This intermediate then readily reacts with an electrophilic bromine source, like elemental bromine or 1,2-dibromoethane, to afford the desired product with high regioselectivity.

Caption: Workflow for the lithiation-bromination synthesis of this compound.

Experimental Protocol: C2-Bromination via Lithiation

Materials:

-

1-Phenyl-1H-imidazole

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous tetrahydrofuran (THF)

-

Bromine (Br₂)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 1-phenyl-1H-imidazole (1.0 equiv) in anhydrous THF under an inert atmosphere.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 equiv) dropwise, maintaining the temperature at -78 °C.

-

Stir the mixture at -78 °C for 1 hour.

-

Slowly add a solution of bromine (1.1 equiv) in anhydrous THF dropwise, ensuring the temperature remains at -78 °C.

-

After the addition is complete, stir the reaction at -78 °C for another hour, then allow it to warm to room temperature.

-

Quench the reaction by the slow addition of saturated aqueous sodium thiosulfate solution, followed by saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Comparative Analysis of Synthetic Routes

| Feature | Sandmeyer Reaction (Route 1) | Direct Bromination via Lithiation (Route 2) |

| Regioselectivity | Excellent; exclusively C2-bromination. | Excellent; exclusively C2-bromination. |

| Number of Steps | Multiple steps. | Two steps from 1-phenyl-1H-imidazole. |

| Reagents & Safety | Involves handling of potentially unstable diazonium salts and requires careful temperature control. | Requires cryogenic temperatures (-78 °C) and handling of pyrophoric n-butyllithium. |

| Scalability | Generally scalable with appropriate safety measures for diazotization. | Can be challenging to scale up due to the need for low temperatures and handling of organolithium reagents. |

| Overall Yield | Moderate to good. | Good to excellent. |

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

| Property | Data |

| Molecular Formula | C₉H₇BrN₂ |

| Molecular Weight | 223.07 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 40-44 °C |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.55-7.45 (m, 3H, Ar-H), 7.40-7.35 (m, 2H, Ar-H), 7.20 (d, J=1.8 Hz, 1H, Im-H), 7.10 (d, J=1.8 Hz, 1H, Im-H) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 137.5, 129.8, 129.2, 128.5, 125.4, 122.3, 118.9 |

Conclusion

This guide has detailed two robust and reliable synthetic routes for the preparation of this compound. The Sandmeyer reaction, although longer, offers a classical and highly regioselective pathway that avoids the use of pyrophoric reagents. The direct C2-bromination via a lithiation-bromination sequence provides a more concise route with excellent yields and regioselectivity but requires stringent anhydrous and cryogenic conditions. The choice between these methods will be dictated by the specific needs and capabilities of the research laboratory. Both pathways, when executed with care, provide efficient access to this valuable building block, paving the way for further exploration of its potential in medicinal chemistry and drug discovery.

References

-

Taylor & Francis Online. (2026, January 2). Imidazoles in medicine: a review of its pharmacological and therapeutic applications. [Link]

-

PMC - PubMed Central. (n.d.). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. [Link]

-

ResearchGate. (2019, August 5). Synthesis and Applications of 2-Substituted Imidazole and Its Derivatives: A Review. [Link]

-

In this supplementary material, 1. Characterization data of the compounds (3a-3r) 2. 1H NMR of the compounds (3a-3r) 3. Referen. (n.d.). [Link]

-

PMC. (2021, July 29). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. [Link]

-

MDPI. (2020, March 3). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. [Link]

-

Universal Journal of Pharmaceutical Research. (n.d.). View of SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL IMIDAZOLE BASED COMPOUNDS. [Link]

-

Wikipedia. (n.d.). Sandmeyer reaction. [Link]

-

Asian Journal of Chemistry. (n.d.). Synthesis and Characterization of Some New Aminoimidazoles. [Link]

-

ScienceDirect. (n.d.). Synthesis of 2-amino alcohols from imidazole derivatives: Experimental and in silico study. [Link]

-

BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. [Link]

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. [Link]

-

PMC - NIH. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. [Link]

-

PMC - PubMed Central. (n.d.). Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease. [Link]

-

Oriental Journal of Chemistry. (n.d.). Facile Synthesis, Characterization and Antimicrobial Activity of 2-Alkanamino Benzimidazole Derivatives. [Link]

-

MDPI. (n.d.). Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. [Link]

-

Scribd. (n.d.). Naming Reactions: (1) Sandmeyer Reaction | PDF | Amine | Aldehyde. [Link]

-

ResearchGate. (2025, August 18). An Improved Kilogram-Scale Synthesis of 2-Bromo-4-nitro-1H-imidazole: A Key Building Block of Nitroimidazole Drugs | Request PDF. [Link]

-

ResearchGate. (2023, September 26). Research Article Biological and Molecular Chemistry Investigation and Application of 2-(Benzyloxy)-4,5-Diphenyl-1H-Imidazole as. [Link]

-

PMC - NIH. (n.d.). 2-Phenyl-1H-imidazole. [Link]

-

ResearchGate. (n.d.). Model reaction for the synthesis of 1-phenyl-1H-imidazole (1c). [Link]

-

PubMed. (n.d.). Direct imidation to construct 1H-benzo[d]imidazole through Pd(II)-catalyzed C-H activation promoted by thiourea. [Link]

-

PubChem. (n.d.). 1-Phenylimidazole. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. View of SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL IMIDAZOLE BASED COMPOUNDS | Universal Journal of Pharmaceutical Research [ujpronline.com]

- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 7. byjus.com [byjus.com]

- 8. Sandmeyer Reaction [organic-chemistry.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

A Comprehensive Technical Guide to 2-bromo-1-phenyl-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of 2-bromo-1-phenyl-1H-imidazole, a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. While specific peer-reviewed data on this exact molecule is limited, this document synthesizes available information on closely related analogues to offer a robust framework for its synthesis, characterization, and potential applications.

Introduction and Chemical Identity

This compound is a substituted imidazole featuring a phenyl group at the 1-position and a bromine atom at the 2-position of the imidazole ring. The imidazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active molecules.[1] The presence of a bromine atom provides a versatile synthetic handle for further molecular elaboration through various cross-coupling reactions, making it a valuable building block for the synthesis of novel compounds.[2]

Table 1: Chemical Identifiers and Properties

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 1034566-05-6 |

| Molecular Formula | C₉H₇BrN₂ |

| Molecular Weight | 223.07 g/mol |

| Canonical SMILES | C1=CC=C(C=C1)N2C=CN=C2Br |

| InChI Key | KKPQUNLAAJJUCR-UHFFFAOYSA-N |

Synthetic Methodologies

The synthesis of this compound can be logically approached in a two-step sequence: the synthesis of the 1-phenyl-1H-imidazole precursor followed by its regioselective bromination.

Synthesis of 1-phenyl-1H-imidazole (Precursor)

A common method for the N-arylation of imidazoles is the Ullmann condensation or related copper-catalyzed cross-coupling reactions.

Protocol 1: Copper-Catalyzed N-Arylation of Imidazole

This protocol is a general procedure and may require optimization.

Materials:

-

Imidazole

-

Bromobenzene

-

Copper(I) iodide (CuI)

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

-

A suitable ligand (e.g., a diamine or D-glucosamine hydrochloride)

-

Anhydrous solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))

Procedure:

-

To a dry Schlenk flask, add imidazole (1.0 eq), bromobenzene (1.2 eq), copper(I) iodide (0.1-0.2 eq), the chosen ligand (0.2-0.4 eq), and potassium carbonate (2.0 eq).

-

Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

-

Add the anhydrous solvent via syringe.

-

Heat the reaction mixture at a specified temperature (typically 110-140 °C) and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 1-phenyl-1H-imidazole.

Bromination of 1-phenyl-1H-imidazole

The direct bromination of 1-phenyl-1H-imidazole is expected to occur preferentially at the 2-position due to the electronic effects of the N-phenyl group. N-Bromosuccinimide (NBS) is a commonly used and safer alternative to liquid bromine for such transformations.[3]

Protocol 2: Regioselective Bromination

Materials:

-

1-phenyl-1H-imidazole

-

N-Bromosuccinimide (NBS)

-

Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF) or acetonitrile)

Procedure:

-

Dissolve 1-phenyl-1H-imidazole (1.0 eq) in the anhydrous solvent in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add NBS (1.05 eq) portion-wise to the stirred solution, maintaining the temperature below 5 °C.

-

Allow the reaction mixture to stir at 0 °C for a period and then warm to room temperature. Monitor the reaction by TLC.

-

Once the starting material is consumed, quench the reaction by adding water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with aqueous sodium thiosulfate solution to remove any unreacted bromine, followed by water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain this compound.

Diagram 1: Synthetic Workflow

Caption: A generalized two-step synthesis of this compound.

Structural Elucidation and Spectroscopic Data

Table 2: Predicted Spectroscopic Characteristics

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the protons of the phenyl group (typically in the range of δ 7.2-7.8 ppm) and the two protons on the imidazole ring. The imidazole protons are expected to appear as distinct signals, likely in the range of δ 7.0-7.5 ppm. |

| ¹³C NMR | Resonances for the carbon atoms of the phenyl and imidazole rings. The carbon atom attached to the bromine (C2) is expected to be shifted to a lower field compared to the other imidazole carbons. Characteristic signals for the phenyl group carbons would also be present. |

| IR Spectroscopy | Characteristic absorption bands for C-H stretching of the aromatic rings (around 3000-3100 cm⁻¹), C=N and C=C stretching of the imidazole and phenyl rings (in the 1400-1600 cm⁻¹ region), and C-Br stretching (typically below 800 cm⁻¹).[4] |

| Mass Spectrometry | A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (223.07 g/mol for C₉H₇⁷⁹BrN₂). The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing one bromine atom (with isotopes ⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). |

Chemical Reactivity and Synthetic Applications

The bromine atom at the 2-position of the imidazole ring is a key functional group that enables a variety of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[7] this compound is expected to be a suitable substrate for this reaction, allowing for the introduction of various aryl and heteroaryl substituents at the 2-position.

Protocol 3: General Procedure for Suzuki-Miyaura Coupling

This is a representative protocol and may require optimization for specific substrates.[8]

Materials:

-

This compound

-

Arylboronic acid (1.1-1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.01-0.05 eq)

-

Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) (2.0-3.0 eq)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, or a mixture with water)

Procedure:

-

In a dry reaction flask, combine this compound (1.0 eq), the arylboronic acid, the palladium catalyst, and the base.

-

Evacuate and backfill the flask with an inert gas.

-

Add the degassed solvent(s).

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.

-

Cool the mixture, dilute with an organic solvent, and wash with water and brine.

-

Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Diagram 2: Suzuki-Miyaura Coupling Workflow

Caption: General workflow for the Suzuki-Miyaura coupling of this compound.

Potential Applications in Drug Development

The imidazole nucleus is a common feature in many clinically used drugs, exhibiting a wide range of biological activities, including anticancer, antifungal, antibacterial, and anti-inflammatory properties.[9] The 2-phenyl-1H-imidazole core can act as a scaffold to orient substituents that interact with biological targets such as kinases.[1] The ability to functionalize the 2-position of 1-phenyl-1H-imidazole via the bromo-intermediate allows for the generation of libraries of novel compounds for screening against various therapeutic targets.

Safety and Handling

General Safety Precautions:

-

Hazard Statements: Likely harmful if swallowed, causes skin irritation, and may cause serious eye damage and respiratory irritation.[10]

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.[10]

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust, fume, gas, mist, vapors, or spray.[11]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[10]

-

First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. If inhaled, move to fresh air. If on skin, wash with plenty of water. If swallowed, seek medical help.[10]

Always refer to the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in medicinal chemistry and drug discovery. While detailed experimental data for this specific compound is sparse, this guide provides a comprehensive overview based on established chemical principles and data from closely related analogues. The synthetic protocols and reactivity profile outlined herein offer a solid foundation for researchers to utilize this compound in the development of novel and potentially therapeutic agents.

References

- BenchChem. (2025). Technical Support Center: Synthesis of 4,5-Dibromo-2-phenyl-1H-imidazole. BenchChem.

- BenchChem. (2025). Technical Support Center: Regioselective Bromination of 2-Phenyl-1H-imidazole. BenchChem.

- BenchChem. (2025). A Comparative Guide to the Reactivity of 4,5-Dibromo-2-phenyl-1H-imidazole and Its Analogs in Cross-Coupling Reactions. BenchChem.

- Supporting Inform

- Sigma-Aldrich. (2025).

- Thermo Fisher Scientific. (n.d.). This compound, Thermo Scientific. Fisher Scientific.

- ResearchGate. (n.d.). H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6.

- BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling of 2-bromo-N-Boc-imidazole. BenchChem.

- ECHEMI. (n.d.).

- Sigma-Aldrich. (2011).

- Thermo Fisher Scientific. (2014).

- BenchChem. (2025). Application Notes and Protocols: 4,5-Dibromo-2-phenyl-1H-imidazole in Medicinal Chemistry. BenchChem.

- BenchChem. (2025). Spectroscopic and Synthetic Insights into 4,5-Dibromo-2-phenyl-1H-imidazole: A Technical Overview. BenchChem.

- BenchChem. (2025). The Medicinal Chemistry Utility of 2-bromo-6-methyl-1H-benzo[d]imidazole. BenchChem.

- MDPI. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI.

- ChemicalBook. (n.d.). 2-Bromo-1H-imidazole(16681-56-4) 1 H NMR. ChemicalBook.

- BenchChem. (2025). Technical Guide: 2-bromo-6-methyl-1H-benzo[d]imidazole. BenchChem.

- Wikipedia. (n.d.). Suzuki reaction. Wikipedia.

- ChemBK. (2024). 2-Bromo-1H-imidazole. ChemBK.

- The Royal Society of Chemistry. (n.d.). 13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a). The Royal Society of Chemistry.

- ResearchGate. (n.d.). One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition.

- YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.

- ScienceDirect. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. ScienceDirect.

- PubMed Central. (n.d.). Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease.

- PubMed. (n.d.). Comprehensive review in current developments of imidazole-based medicinal chemistry.

- BLD Pharm. (n.d.). 16681-56-4|2-Bromo-1H-imidazole. BLD Pharm.

- PubMed. (2023). Crystallographic and spectroscopic characterization of two 1-phenyl-1 H-imidazoles: 4-(1 H-imidazol-1-yl)benzaldehyde and 1-(4-meth-oxy-phen-yl).

- American Chemical Society. (2025). Photopharmacology of Quinoline and Benzimidazole Azobenzene-Based Photoswitchable β-Hematin Inhibitors.

- ResearchGate. (n.d.). Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl)-1H-imidazole.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. rsc.org [rsc.org]

- 6. Crystallographic and spectroscopic characterization of two 1-phenyl-1 H-imidazoles: 4-(1 H-imidazol-1-yl)benzaldehyde and 1-(4-meth-oxy-phen-yl)-1 H-imidazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Comprehensive review in current developments of imidazole-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. echemi.com [echemi.com]

- 11. fishersci.com [fishersci.com]

A Technical Guide to 2-Bromo-1-phenyl-1H-imidazole: Properties, Synthesis, and Applications in Drug Discovery

Foreword: The Strategic Value of Functionalized Imidazoles

In the landscape of modern medicinal chemistry, the imidazole scaffold stands as a cornerstone of molecular design. Its prevalence in biologically active molecules, coupled with its synthetic tractability, renders it an invaluable asset for drug discovery programs. The strategic introduction of functional groups onto this heterocyclic core allows for the fine-tuning of physicochemical properties and the exploration of diverse chemical space. This guide focuses on a particularly intriguing derivative: 2-bromo-1-phenyl-1H-imidazole. The presence of a bromine atom at the 2-position and a phenyl group at the 1-position creates a unique combination of steric and electronic features, offering a versatile platform for the synthesis of novel compounds with potential therapeutic applications. This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing insights into the physical and chemical properties, synthesis, and potential applications of this important building block.

Physicochemical Properties: A Comparative Analysis

Direct experimental data for this compound is not extensively documented in publicly available literature. Therefore, to provide a useful and comprehensive overview, we will present the known data for the target compound alongside data for closely related analogs. This comparative approach allows for informed estimations of its properties.

Table 1: Physical and Chemical Properties of this compound and Related Compounds

| Property | This compound | 2-Bromo-1H-imidazole | 2-Phenyl-1H-imidazole | 2-Bromo-1-methyl-1H-imidazole |

| Molecular Formula | C₉H₇BrN₂[1] | C₃H₃BrN₂[2] | C₉H₈N₂ | C₄H₅BrN₂[3] |

| Molecular Weight | 223.07 g/mol | 146.97 g/mol [2] | 144.17 g/mol | 161.00 g/mol [3] |

| Monoisotopic Mass | 221.97926 Da[1] | 145.94796 Da[2] | 144.06875 Da | 160.96361 Da |

| Melting Point | Not available | 113-115 °C[4], 197-202 °C | 148-149 °C | Not available |

| Boiling Point | Not available | 273.1±23.0 °C (Predicted)[5] | 339.5±12.0 °C (Predicted) | 172 °C (lit.)[3] |

| Solubility | Not available | Slightly soluble in water[4][5]. Soluble in many organic solvents[4]. | Soluble in organic solvents. | Not available |

| Predicted XlogP | 2.7[1] | 1.1 | 1.8 | 1.3 |

Expert Insights: The introduction of the phenyl group at the N1 position, as opposed to the unsubstituted N-H of 2-bromo-1H-imidazole, is expected to significantly increase the lipophilicity of the molecule, as reflected in the predicted XlogP value. This will likely decrease its solubility in polar solvents like water and increase its solubility in organic solvents such as dichloromethane, ethyl acetate, and toluene. The phenyl group also adds significant steric bulk around the imidazole core, which can influence its reactivity and interaction with biological targets.

Synthesis of this compound: A Proposed Pathway

Step 1: Synthesis of 1-phenyl-1H-imidazole

The synthesis of N-arylimidazoles can be achieved through several methods, with the copper-catalyzed Ullmann condensation being a common and effective approach.

Sources

A Technical Guide to the Solubility of 2-bromo-1-phenyl-1H-imidazole for Researchers and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of 2-bromo-1-phenyl-1H-imidazole, a heterocyclic compound of interest in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical insights and practical, field-proven methodologies for determining and understanding its solubility profile. We will delve into the core principles governing solubility, provide detailed experimental protocols, and discuss the critical importance of this parameter in the journey from discovery to clinical application.

Introduction: The Critical Role of Solubility in Drug Development

Solubility, the ability of a compound to dissolve in a solvent to form a homogeneous solution, is a cornerstone of pharmaceutical sciences. For an active pharmaceutical ingredient (API) to be effective, it must first be in a dissolved state at the site of absorption. Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability and therapeutic failure. Therefore, a thorough understanding and accurate determination of the solubility of a potential drug candidate like this compound are paramount.

Imidazole derivatives are a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties[1][2][3][4]. The introduction of a bromo- and a phenyl- substituent to the imidazole core in this compound creates a molecule with unique physicochemical characteristics that warrant a detailed investigation of its solubility.

Physicochemical Profile of this compound

| Property | 2-bromo-1H-imidazole (for comparison) | Expected Influence of N-phenyl group on this compound |

| Molecular Formula | C₃H₃BrN₂[5] | C₉H₇BrN₂ |

| Molecular Weight | 146.97 g/mol [5][6] | 223.07 g/mol |

| Melting Point | 174-182 °C[5] | Likely to be different, potentially higher due to increased molecular weight and intermolecular forces. |

| Water Solubility | Slightly soluble in water.[5][7] | Expected to be lower than 2-bromo-1H-imidazole due to the large, non-polar phenyl group increasing the molecule's hydrophobicity. Phenylimidazoles generally exhibit lower solubility than their parent imidazoles.[8] |

| Organic Solvent Solubility | Soluble in many organic solvents.[7] | Expected to be soluble in a range of organic solvents, particularly those with moderate to low polarity. |

| pKa | Data not readily available. Imidazole has a pKa of ~7, making it a weak base. The bromo-substituent is electron-withdrawing and will decrease the basicity. | The N-phenyl group is also electron-withdrawing, which would further decrease the basicity of the imidazole ring. This will influence its solubility in acidic and basic media. |

The introduction of the phenyl group at the N1 position significantly increases the lipophilicity of the molecule, which is a key factor in predicting its solubility.

Predicting the Solubility of this compound: A "Like Dissolves Like" Approach

The adage "like dissolves like" is a fundamental principle in predicting solubility. It suggests that a solute will dissolve best in a solvent that has a similar polarity.

-

Aqueous Solubility: Given the presence of the large, non-polar phenyl ring, this compound is expected to have low aqueous solubility. The imidazole ring, while containing polar N-H and C=N bonds, is not sufficient to overcome the hydrophobicity of the phenyl and bromo substituents.

-

Organic Solvent Solubility: The molecule is anticipated to be more soluble in organic solvents. A range of solvents with varying polarities should be tested to establish a comprehensive solubility profile. Based on its structure, likely candidates for good solubility include:

-

Polar Aprotic Solvents: Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN)

-

Moderately Polar Solvents: Ethyl acetate, Dichloromethane (DCM), Tetrahydrofuran (THF)

-

Non-polar Solvents: Toluene, Hexanes (expect lower solubility)

-

A systematic approach to testing solubility in a variety of solvents is crucial for applications such as reaction chemistry, purification, and formulation development.

Experimental Determination of Solubility: A Step-by-Step Guide

Accurate and reproducible solubility data is essential. The following protocols are based on established methods and best practices in the field.[9][10][11][12]

General Considerations for Accurate Solubility Measurement

To ensure the integrity of the generated data, the following points must be addressed:[10][12]

-

Purity of the Compound and Solvents: Use highly purified this compound and analytical grade solvents.

-

Temperature Control: Solubility is temperature-dependent. All experiments should be conducted in a temperature-controlled environment.

-

Equilibrium: Ensure that the solution has reached equilibrium, meaning the maximum amount of solute has dissolved. This is typically achieved by sufficient agitation time.

-

Accurate Quantification: Employ a validated analytical method for quantifying the concentration of the dissolved compound.

Protocol 1: Qualitative Solubility Determination

This initial screening provides a rapid assessment of solubility in various solvents.

Materials:

-

This compound

-

A selection of solvents (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexanes)

-

Small test tubes or vials

-

Vortex mixer

-

Water bath sonicator

Procedure:

-

Weigh approximately 1-2 mg of this compound into a small test tube.

-

Add 0.1 mL of the selected solvent.

-

Vortex the mixture vigorously for 1-2 minutes.[11]

-

Visually inspect for complete dissolution.

-

If not dissolved, sonicate in a water bath for up to 5 minutes.[11]

-

If still not dissolved, add another 0.9 mL of the solvent (for a total of 1 mL) and repeat steps 3-5.

-

Record the results as "freely soluble," "soluble," "sparingly soluble," or "insoluble" based on visual observation at each stage.

Protocol 2: Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining equilibrium solubility.[9]

Materials:

-

This compound

-

Chosen solvent(s)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator in a temperature-controlled incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another validated quantitative method.

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled incubator (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the sample through a syringe filter to remove any undissolved solid particles.

-

Dilution and Analysis: Accurately dilute the filtered sample with a suitable solvent (usually the mobile phase for HPLC analysis). Quantify the concentration of this compound in the diluted sample using a pre-validated analytical method (e.g., HPLC with a calibration curve).

-

Calculation: Calculate the solubility in units such as mg/mL or mol/L, taking into account the dilution factor.

Diagram of the Shake-Flask Method Workflow

Sources

- 1. View of SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL IMIDAZOLE BASED COMPOUNDS | Universal Journal of Pharmaceutical Research [ujpronline.com]

- 2. biolmolchem.com [biolmolchem.com]

- 3. cidcocollegenashik.ac.in [cidcocollegenashik.ac.in]

- 4. researchgate.net [researchgate.net]

- 5. echemi.com [echemi.com]

- 6. 2-Bromo-1H-imidazole | C3H3BrN2 | CID 2773261 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chembk.com [chembk.com]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 12. lup.lub.lu.se [lup.lub.lu.se]

A Technical Guide to the Discovery and History of Phenyl-Imidazoles: From Foundational Synthesis to Landmark Therapeutics

Abstract

The phenyl-imidazole scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents across a wide spectrum of diseases. This technical guide provides an in-depth exploration of the discovery and historical development of this crucial chemical motif. We delve into the foundational synthetic methodologies that first enabled the construction of the imidazole ring, trace the evolution of phenyl-imidazole derivatives from laboratory curiosities to blockbuster drugs, and analyze the structure-activity relationships that have guided their optimization. Through detailed case studies of landmark drugs such as the antifungal clotrimazole and the antihypertensive losartan, this guide illuminates the pivotal moments and scientific reasoning that have established phenyl-imidazoles as a cornerstone of modern drug discovery. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the chemistry, history, and therapeutic significance of this important class of compounds.

Chapter 1: The Imidazole Core: A Privileged Scaffold

Introduction to the Imidazole Ring

First synthesized by Heinrich Debus in 1858, imidazole is a five-membered planar aromatic heterocycle containing two nitrogen atoms.[1][2][3][4] Initially named "glyoxaline," its unique physicochemical properties make it a versatile building block in biological systems and synthetic chemistry.[1][4] The imidazole ring is amphoteric; the pyrrole-like nitrogen (N-1) is weakly acidic, while the pyridine-like nitrogen (N-3) is basic.[5] This dual character, combined with its aromaticity and ability to act as a hydrogen bond donor and acceptor, allows it to participate in a wide array of intermolecular interactions. This versatility is exemplified by its presence in essential biomolecules like the amino acid histidine, the neurotransmitter histamine, and the purine bases of nucleic acids.[1][5][6]

The Phenyl-Imidazole Motif: Significance in Medicinal Chemistry

The attachment of one or more phenyl groups to the imidazole core dramatically expands its chemical space and therapeutic potential. Phenyl rings introduce steric bulk and lipophilicity, which can be tailored to optimize a molecule's fit within a biological target's binding pocket and improve its pharmacokinetic properties. The phenyl-imidazole scaffold is a cornerstone of numerous FDA-approved drugs and is a subject of ongoing research for its broad biological activities, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive effects.[5][7][8][9][10] Its derivatives have proven to be potent and selective modulators of various enzymes and receptors, cementing its status as a "privileged structure" in the lexicon of medicinal chemistry.[6][7]

Chapter 2: Foundational Synthesis: The Birth of the Imidazole Ring

The Pioneering Work of Debus and Radziszewski

The history of imidazole synthesis begins in 1858 when Heinrich Debus reported that the reaction of glyoxal, formaldehyde, and ammonia yielded the parent imidazole ring.[1][3][11] This reaction, while groundbreaking, often resulted in low yields.[3] In 1882, Polish chemist Bronisław Radziszewski significantly expanded the utility of this approach by demonstrating that a variety of 1,2-dicarbonyl compounds could react with aldehydes in the presence of ammonia to form substituted imidazoles.[11] This multicomponent reaction, now known as the Debus-Radziszewski imidazole synthesis, became a fundamental method for creating substituted imidazoles, including those bearing phenyl groups.[11][12][13][14][15]

The Debus-Radziszewski Imidazole Synthesis: A Versatile Tool

The Debus-Radziszewski reaction is a one-pot synthesis that efficiently constructs the imidazole ring from three basic components: a 1,2-dicarbonyl compound (e.g., glyoxal, benzil), an aldehyde, and a source of ammonia (typically ammonium acetate).[12][16] The reaction's strength lies in its atom economy and its ability to generate highly substituted imidazoles, such as 2,4,5-triphenylimidazole, in a single step.[5][11]

Caption: General workflow of the Debus-Radziszewski imidazole synthesis.

Experimental Protocol 1: Synthesis of 2,4,5-Triphenylimidazole

This protocol describes a representative Debus-Radziszewski reaction to synthesize a classic phenyl-imidazole derivative.

Materials:

-

Benzil (1.0 g)

-

Benzaldehyde (2.0 mL)

-

Ammonium acetate (1.0 g)

-

Glacial acetic acid (2.0 mL)

-

Ammonium hydroxide solution

-

Water

-

Round bottom flask, reflux condenser, heating mantle, filtration apparatus

Methodology:

-

Reaction Setup: Combine benzil (1.0 g) and ammonium acetate (1.0 g) in a round bottom flask.[17]

-

Addition of Reagents: Add glacial acetic acid (2.0 mL) and benzaldehyde (2.0 mL) to the flask.[17]

-

Reflux: Equip the flask with a reflux condenser and heat the mixture in a water bath or heating mantle to 100°C for 3-4 hours. The reaction is complete when the mixture turns a dark orange color.[17]

-

Workup: Allow the reaction mixture to cool to room temperature. Add 15 mL of water to the flask.

-

Neutralization and Precipitation: Neutralize the excess acid by slowly adding ammonium hydroxide solution with continuous stirring until a precipitate forms.[17]

-

Isolation: Collect the solid product by vacuum filtration, wash with cold water, and allow it to air dry at room temperature.[17]

Causality: Glacial acetic acid serves as both a solvent and a catalyst, facilitating the condensation reactions. Ammonium acetate provides the two equivalents of ammonia required for the formation of the diimine intermediate and the final imidazole ring. Heating under reflux ensures the reaction proceeds to completion. Neutralization is critical to deprotonate the product and decrease its solubility, causing it to precipitate out of the aqueous solution for easy isolation.

Chapter 3: The Rise of Phenyl-Imidazoles in Therapeutics: Key Discoveries

The versatility of the phenyl-imidazole scaffold was fully realized in the 20th century, as medicinal chemists began to incorporate it into drug candidates, leading to several therapeutic breakthroughs.

Case Study: Clotrimazole and the Dawn of Azole Antifungals

The development of clotrimazole marked a significant advance in the treatment of topical fungal infections. As a broad-spectrum antifungal agent, it demonstrated the potent biological activity achievable with the phenyl-imidazole core.

Mechanism of Action: Clotrimazole's efficacy stems from its ability to disrupt the integrity of the fungal cell membrane.[18][19] It specifically inhibits lanosterol 14-α-demethylase, a fungal cytochrome P450 enzyme essential for the biosynthesis of ergosterol.[18][20][21] Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells. By blocking its synthesis, clotrimazole causes the accumulation of toxic sterol intermediates and depletes ergosterol, leading to increased membrane permeability, leakage of cellular contents, and ultimately, fungal cell death.[20][21][22]

Caption: Clotrimazole inhibits an enzyme crucial for ergosterol synthesis.

Case Study: Cimetidine and the Triumph of Rational Drug Design

While not a phenyl-imidazole, the story of cimetidine (Tagamet) is integral to the history of imidazole-based drugs. Its development was a watershed moment, marking one of the first successful applications of rational drug design and highlighting the potential of modifying the imidazole core of a natural ligand (histamine) to create a therapeutic antagonist.[23][24][25]

The Logic-Driven Path: Before cimetidine, peptic ulcers were a debilitating condition with limited treatment options.[23] Researchers at Smith Kline & French, led by Sir James W. Black, hypothesized that blocking the action of histamine—a known stimulant of gastric acid—could treat ulcers.[23][26][27] They systematically modified the structure of histamine to convert it from an agonist to an antagonist at the newly discovered H₂ receptor. Early attempts like burimamide lacked oral potency, and a subsequent compound, metiamide, showed clinical efficacy but was associated with toxicity (agranulocytosis), which was attributed to its thiourea group.[23][26] This led to the crucial decision to replace the thiourea with a structurally similar but non-toxic cyanoguanidine moiety, resulting in the creation of cimetidine.[23][26] Launched in 1976, Tagamet revolutionized ulcer treatment and became a blockbuster drug.[23][25]

Caption: Rational design path from a natural ligand to the drug Cimetidine.

Case Study: Losartan and the Creation of a New Antihypertensive Class

The discovery of losartan in 1986 by scientists at DuPont was a landmark achievement in cardiovascular medicine.[28] It was the first orally active, non-peptide angiotensin II receptor antagonist, establishing a new class of drugs known as angiotensin receptor blockers (ARBs) or "sartans."[28][29][30]

The Renin-Angiotensin System as a Target: The renin-angiotensin system (RAS) is a critical regulator of blood pressure. The peptide hormone angiotensin II is a potent vasoconstrictor and stimulates the release of aldosterone, which increases sodium and water retention. These effects are mediated by the angiotensin II type 1 (AT₁) receptor. Blocking this receptor was identified as a promising strategy for treating hypertension.[30] The challenge was to create a small, orally bioavailable molecule that could mimic the action of large peptide antagonists. The development of losartan involved replacing the carboxyl group of earlier leads with a more lipophilic tetrazole group and incorporating a biphenyl-methyl structure, which were key modifications that increased oral bioavailability and potency.[31] Approved by the FDA in 1995, losartan offered a new therapeutic option for hypertension with an excellent side-effect profile.[31][32]

Caption: Losartan blocks the AT1 receptor, preventing angiotensin II effects.

Chapter 4: Structure-Activity Relationship (SAR) and Modern Developments

Key Principles of Phenyl-Imidazole SAR

The biological activity of phenyl-imidazole derivatives is highly dependent on the number, position, and electronic nature of substituents on both the phenyl and imidazole rings.[7] Decades of research have established several key SAR principles.

| Therapeutic Area | Target/Activity | Key SAR Observations |

| Anticancer | Kinase Inhibition | Electron-withdrawing groups (e.g., halogens, nitro) on the N-phenyl ring can enhance potency. The substitution pattern is critical for selective inhibition of specific kinases.[7][33] |

| Antifungal | Ergosterol Synthesis | A substituted phenyl group is crucial for activity. The specific nature of the substituents influences the spectrum of activity against different fungal species. |

| Antihypertensive | AT₁ Receptor Blockade | An acidic group (e.g., tetrazole in Losartan) is essential for binding. The biphenyl-methyl scaffold provides the optimal orientation for receptor interaction.[31] |

| Antagonist Activity | Smoothened Receptor | Optimization of substituents on the phenyl and imidazole rings led to the discovery of potent, selective, and orally bioavailable antagonists for inhibiting the Hedgehog signaling pathway.[34][35] |

Modern Synthetic Methodologies

While the Debus-Radziszewski synthesis remains relevant, modern organic chemistry has introduced more efficient and environmentally friendly methods. Microwave-assisted synthesis, for example, has been shown to significantly reduce reaction times and improve yields for the preparation of trisubstituted imidazoles under solvent-free conditions.[15] These advancements continue to facilitate the rapid generation of diverse phenyl-imidazole libraries for high-throughput screening and drug discovery campaigns.

Chapter 5: Conclusion and Future Perspectives

From its initial synthesis in the mid-19th century to its central role in 21st-century medicine, the phenyl-imidazole scaffold has had a remarkable journey. Its history is intertwined with major advances in medicinal chemistry, most notably the advent of rational drug design. The successful development of drugs like clotrimazole and losartan showcases the scaffold's incredible versatility, allowing it to be finely tuned to interact with a diverse array of biological targets with high potency and specificity.

The enduring legacy of the phenyl-imidazole core lies in its proven track record and its continued potential. As our understanding of disease biology deepens, researchers will continue to explore new modifications and applications for this privileged structure, ensuring its place in the pharmacopeia for years to come.

References

- Debus–Radziszewski imidazole synthesis - Wikipedia.

- Pharmacology of Clotrimazole ; Mechanism of action, Pharmacokinetics, Uses, Effects.

- Mechanism of Action of Clotrimazole - Pharmacy Freak.

- Debus- Radziszewski Imidazole Synthesis, Knorr Pyrazole Synthesis | PPTX - Slideshare.

- Debus-Radziszewski Imidazole Synthesis: Presented by Sourav Deka Mpharm 1 Semester Roll No 12 Pharmaceutical Chemistry - Scribd.

- Design, synthesis, and structure-activity-relationship of phenyl imidazoles as potent Smoothened antagonists - PubMed.

- Clotrimazole - St

- Discovery of losartan, the first angiotensin II receptor antagonist - PubMed.

- Clotrimazole - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pedi

- Tagamet Discovery of Histamine H2-receptor Antagonists - American Chemical Society.

- What is the mechanism of Clotrimazole?

- How the antihypertensive losartan was discovered.

- Historical development of losartan (DuP 753) and angiotensin II receptor subtypes - PubMed.

- Cimetidine - Wikipedia.

- Discovery and development of angiotensin receptor blockers - Wikipedia.

- The Journey of Cimetidine: